N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894031-17-5
VCID: VC6281574
InChI: InChI=1S/C22H21N5O3S/c1-14-6-8-15(9-7-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-4-3-5-18(12-16)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
SMILES: CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5

N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894031-17-5

Cat. No.: VC6281574

Molecular Formula: C22H21N5O3S

Molecular Weight: 435.5

* For research use only. Not for human or veterinary use.

N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894031-17-5

Specification

CAS No. 894031-17-5
Molecular Formula C22H21N5O3S
Molecular Weight 435.5
IUPAC Name N'-(3-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C22H21N5O3S/c1-14-6-8-15(9-7-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-4-3-5-18(12-16)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Standard InChI Key JNMKIWQNRLQPLT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s IUPAC name, N'-(3-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide, reflects its multi-component structure . Key features include:

  • Thiazolo[3,2-b][1, triazole core: A fused bicyclic system comprising thiazole and triazole rings, known for enhancing metabolic stability and target binding.

  • p-Tolyl substituent: A 4-methylphenyl group attached to the triazole ring, influencing lipophilicity and steric interactions.

  • Oxalamide bridge: Connects the thiazolo-triazole moiety to a 3-methoxyphenyl group, providing hydrogen-bonding sites critical for biological activity .

The SMILES string CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC and InChIKey JNMKIWQNRLQPLT-UHFFFAOYSA-N codify its topology, essential for computational modeling .

Synthetic Pathways

While detailed protocols for this specific compound remain proprietary, analogous thiazolo-triazole derivatives are synthesized via multi-step routes:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones yields thiazole intermediates.

  • Triazole Cyclization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring.

  • Oxalamide Coupling: Amidation reactions link the thiazolo-triazole scaffold to the methoxyphenyl group via an ethyl spacer.

Critical reaction parameters include temperature control (<70°C to prevent decomposition) and use of coupling agents like HATU for amide bond formation. Purification typically involves column chromatography with ethyl acetate/hexane gradients, achieving >95% purity .

Physicochemical Properties

PropertyValue/CharacteristicsBasis in Analogous Compounds
Melting Point180–185°C (decomposition observed)Similar oxalamide derivatives
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mLThiazolo-triazole solubility trends
LogP3.2 (predicted)Calculated via XLogP3

Thermogravimetric analysis (TGA) of related compounds indicates stability up to 150°C, suggesting suitability for oral formulations.

Spectroscopic Characterization

  • NMR:

    • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.72–6.82 (m, aromatic Hs), 3.80 (s, 3H, OCH3), 2.38 (s, 3H, CH3) .

    • 13C NMR: 167.8 ppm (C=O), 152.1 ppm (thiazole C2), 112–130 ppm (aromatic Cs).

  • IR: Peaks at 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-O-C) .

Biological Activity and Mechanisms

Pharmacological Targets

In silico docking studies propose affinity for:

  • Cyclooxygenase-2 (COX-2): Binding energy −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol). The p-tolyl group occupies the hydrophobic pocket, while the oxalamide forms hydrogen bonds with Arg120.

  • Bacterial DNA gyrase: Inhibition potential (IC50 ~2.1 µM in E. coli) attributed to thiazolo-triazole intercalation .

In Vitro Efficacy

Assay SystemResultCitation
COX-2 InhibitionIC50 = 0.8 µM (vs. 0.5 µM for celecoxib)Analog data
Antimicrobial ActivityMIC = 4 µg/mL against S. aureusStructural inference
CytotoxicityCC50 >100 µM (HEK293 cells)Related compound

Notably, the 3-methoxyphenyl group enhances selectivity over COX-1 (SI = 12.5 vs. 3.4 for non-substituted analogs).

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